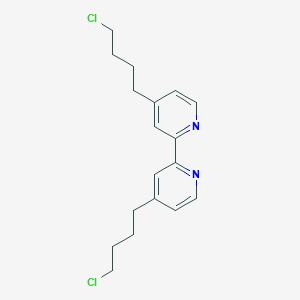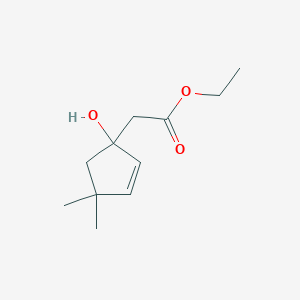
1-Phenylnaphthalene-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylnaphthalene-2,3-dicarbaldehyde is an organic compound with the molecular formula C18H12O2 It is a derivative of naphthalene, characterized by the presence of a phenyl group and two aldehyde groups at the 2 and 3 positions of the naphthalene ring
Preparation Methods
1-Phenylnaphthalene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to introduce the aldehyde groups at the desired positions . Another method involves the Grignard reaction, where a phenylmagnesium bromide is reacted with naphthalene-2,3-dicarboxylic anhydride, followed by hydrolysis to yield the desired aldehyde .
Chemical Reactions Analysis
1-Phenylnaphthalene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Scientific Research Applications
1-Phenylnaphthalene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenylnaphthalene-2,3-dicarbaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with primary amines, leading to the formation of fluorescent derivatives. This property is exploited in analytical chemistry for the detection and quantification of amines and amino acids . The compound’s reactivity is primarily due to the presence of the aldehyde groups, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
1-Phenylnaphthalene-2,3-dicarbaldehyde can be compared with other similar compounds, such as:
1-Phenylnaphthalene-2,3-dicarboxylic acid: This compound has carboxylic acid groups instead of aldehyde groups and exhibits different reactivity and applications.
1-Phenyl-2,3-naphthalenedicarboxylic anhydride: This anhydride is used as an intermediate in the synthesis of various derivatives and has distinct chemical properties
1-Phenyl-2,3-naphthalocyanine: This compound is used in photoconducting materials and optical recording devices due to its strong absorption in the near-infrared range.
Properties
CAS No. |
157672-53-2 |
|---|---|
Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-phenylnaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-12H |
InChI Key |
IMIYSJBFBXGBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















